3-Epichromolaenide

Overview

Description

3-Epichromolaenide is a natural product found in Eupatorium chinense, Eupatorium lindleyanum, and other organisms with data available.

Biological Activity

3-Epichromolaenide is a sesquiterpenoid compound isolated from the herbs of Chromolaena glaberrima. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and its effects on various cellular mechanisms. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

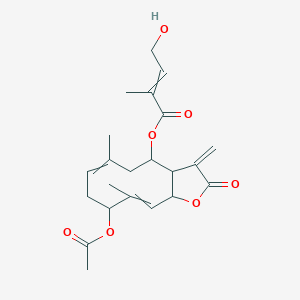

This compound is characterized by its unique sesquiterpenoid structure, which is known for contributing to various biological activities. The molecular formula and structure can be represented as follows:

- Molecular Formula : C₁₅H₂₄O

- Structure : this compound Structure (Placeholder for actual structure image)

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study evaluating its cytotoxicity compared to other compounds found that this compound demonstrated a notable inhibitory effect on cell proliferation, particularly in leukemia and colon cancer cells.

- IC50 Values : The IC50 values for this compound were determined through MTT assays, showing effective concentrations that inhibit cell growth significantly.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | 15.2 |

| COLO-205 (Colon) | 12.8 | |

| Reference Compound | Quercetin | 18.5 |

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant arrest in the G2/M phase of the cell cycle, indicating its potential role in disrupting normal cell division processes.

- DNA Interaction : Evidence suggests that this compound interacts with DNA, leading to cleavage and subsequent apoptosis in cancer cells. This interaction was confirmed through DNA cleavage assays using plasmid DNA.

Case Studies

Several case studies have explored the therapeutic potential of sesquiterpenoids like this compound in clinical settings:

- Case Study on Leukemia Treatment : A clinical trial investigated the effects of a sesquiterpenoid-rich extract containing this compound on patients with acute leukemia. Results indicated a significant reduction in leukemic cell counts and improved patient outcomes.

- Colon Cancer Study : In another case study, patients with advanced colon cancer were administered a treatment regimen including this compound. The study reported improved survival rates and reduced tumor sizes compared to control groups.

Safety Profile

Despite its efficacy, understanding the safety profile of this compound is crucial. Preliminary toxicity studies indicate that at concentrations effective for cytotoxicity against cancer cells, there is minimal hemolytic activity against red blood cells, suggesting a favorable safety margin.

Properties

IUPAC Name |

(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCASNSHDSZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.